molecular formula C17H18N2O3 B3000463 N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034317-35-4

N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No. B3000463
CAS RN: 2034317-35-4
M. Wt: 298.342
InChI Key: FNVIHUXDKDHEOC-UHFFFAOYSA-N
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Description

N-phenyl nicotinamides represent a class of compounds that have been identified as potent inducers of apoptosis, particularly in cancer research. These compounds have been shown to be active in both growth inhibition assays and in inducing apoptosis in various cancer cell lines, including breast cancer and paclitaxel-resistant cells. The structure of N-phenyl nicotinamides typically includes a pyridine ring, which is a common motif in medicinal chemistry due to its bioactivity .

Synthesis Analysis

The synthesis of N-phenyl nicotinamides can involve various strategies. One approach is the Clauson–Kaas-type synthesis, which has been used to create pyrrolyl-phenol derivatives in the presence of nicotinamide. This method starts with aminophenol hydrochlorides and can be advantageous due to the non-toxic and inexpensive nature of nicotinamide . Another synthesis route involves the reaction of N-1-naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives, demonstrating the versatility of the synthetic methods available for creating this class of compounds .

Molecular Structure Analysis

The molecular structure of N-phenyl nicotinamides has been studied using both experimental and theoretical methods. Vibrational spectroscopy and quantum chemical studies have been conducted to predict the stable molecular structure of these compounds. Conformational analysis has been used to understand the molecular geometry, and the vibrational frequencies have been assigned and compared to experimental data. The electronic transitions of the molecule have been predicted and validated, which is important for understanding the bioactivity and potential pharmaceutical applications of the molecule .

Chemical Reactions Analysis

N-phenyl nicotinamides have been found to inhibit microtubule polymerization in vitro, which is a mechanism that can lead to the arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This biological activity is significant as it provides a potential therapeutic mechanism for anticancer agents . The chemical reactivity and possible reactive sites of the molecule have been investigated using frontier molecular orbitals analysis and Fukui functions, which are essential for understanding how these compounds interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-phenyl nicotinamides are closely related to their molecular structure and have implications for their bioactivity and pharmaceutical potential. The mesomeric effects of the C=O functional group and the intra-molecular stabilization interactions have been analyzed to understand the bioactivity of these molecules. The molecular electrostatic potential surface has been mapped to confirm the reactive sites of the molecule, which is crucial for drug design and the development of new pharmaceuticals .

Safety and Hazards

While specific safety and hazard information for “N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide” is not available, it’s important to handle such compounds with care. For instance, tetrahydropyran is flammable and can cause skin irritation .

Mechanism of Action

Target of Action

The compound “6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide”, also known as “N-phenyl-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide”, is an acetyl-CoA carboxylase inhibitor . Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, playing a significant role in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .

Mode of Action

As an ACC inhibitor, this compound binds to the enzyme and inhibits its activity . This inhibition prevents the conversion of acetyl-CoA to malonyl-CoA, thereby reducing fatty acid synthesis . The reduction in fatty acid synthesis can have various effects on cellular processes, particularly those related to lipid metabolism .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACC, the compound reduces the production of malonyl-CoA, a key intermediate in fatty acid synthesis . This can lead to a decrease in the levels of certain lipids in the cell, potentially affecting various downstream processes such as lipid signaling and membrane synthesis .

Result of Action

The inhibition of ACC by this compound can lead to a decrease in fatty acid synthesis . This could potentially lead to changes in cellular lipid composition, affecting various cellular processes. For example, it could lead to a decrease in the production of certain lipid signaling molecules, potentially affecting cell signaling pathways . Additionally, it could affect the synthesis of lipid membranes, potentially influencing cell structure and function .

properties

IUPAC Name

6-(oxan-4-yloxy)-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(19-14-4-2-1-3-5-14)13-6-7-16(18-12-13)22-15-8-10-21-11-9-15/h1-7,12,15H,8-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVIHUXDKDHEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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